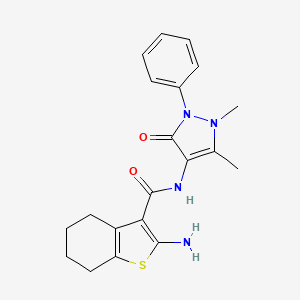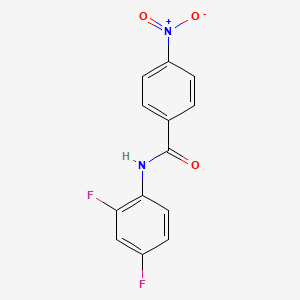
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that holds significance in various scientific fields. It's characterized by the combination of a phenoxy group, a sulfonyl group, and an isoquinoline derivative, making it a versatile molecule for diverse applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step reactions. Initially, the tetrahydroisoquinoline core is prepared through Pictet-Spengler reaction, followed by introducing the sulfonyl and phenoxy groups via substitution reactions. The final step usually involves acylation to attach the acetamide group. This process demands precise control over reaction conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow chemistry to ensure consistent product quality and increased yield. Optimization of catalysts and reaction intermediates is critical to improving efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various reactions:
Oxidation: : Often catalyzed by agents like PCC (Pyridinium chlorochromate).
Reduction: : Typically involves hydrogenation using Pd/C as a catalyst.
Substitution: : Nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane.
Reduction: : Hydrogen gas in the presence of Pd/C under mild pressure.
Substitution: : Using alkyl halides in the presence of a base like NaH.
Major Products
Major products depend on the reaction type but commonly include oxidized or reduced analogs and substituted derivatives tailored for further applications.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has found applications in:
Chemistry: : As an intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Used in studies of enzyme inhibition and protein binding due to its structural diversity.
Medicine: : Potential therapeutic agent owing to its bioactive properties, investigated for anti-inflammatory and anticancer activities.
Industry: : In the development of novel materials and chemical processes.
Mecanismo De Acción
The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. Its sulfonyl group is key in forming strong bonds with target proteins, disrupting their normal function. Pathways influenced include those related to inflammation and cell proliferation, making it a candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-phenoxy-N-(2-methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Similar but lacks the propyl group.
2-phenoxy-N-(2-ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Ethyl group instead of propyl, exhibiting different steric effects.
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: : Without the phenoxy group, impacting its chemical reactivity.
Uniqueness
Its uniqueness lies in the specific combination of the phenoxy, propylsulfonyl, and acetamide groups, making it structurally distinct and functionally versatile for a range of applications.
Hope this sheds some light on 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide! Is there something more specific you’d like to know?
Propiedades
IUPAC Name |
2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWOGAJIOTHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)


![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2904517.png)
![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)


![2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2904527.png)
